2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane is a complex organic compound characterized by its unique structure, which includes multiple ether and phosphine oxide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane typically involves the reaction of phenylphosphine with ethylene glycol derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, which facilitates the formation of the cyclic structure. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The use of automated systems ensures consistent reaction conditions and product quality. The final product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxides back to phosphines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The molecular targets include transition metal centers, where the compound facilitates electron transfer processes and stabilizes reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-propanol: An alcohol derivative with different functional groups and applications.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: A compound used in organic electronics.
2-Phenyl-1,3-dioxolane-4-methanol: A compound with applications in organic synthesis.
Uniqueness
2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane is unique due to its multiple ether and phosphine oxide groups, which provide it with distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions sets it apart from other similar compounds, making it valuable in catalysis and material science.
Properties
CAS No. |
646065-33-0 |
---|---|
Molecular Formula |
C18H30O8P2 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
2-phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane |
InChI |
InChI=1S/C18H30O8P2/c1-2-4-18(5-3-1)28-25-16-12-21-8-6-19-10-14-23-27-24-15-11-20-7-9-22-13-17-26-28/h1-5,27H,6-17H2 |
InChI Key |
SVTBEXOKEXUDOG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOP(OCCOCCOCCOPOCCO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.